5-Amino-3-chloroisothiazole-4-carboxylic acid

Catalog No.
S12358712
CAS No.
1210646-94-8
M.F
C4H3ClN2O2S
M. Wt
178.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-chloroisothiazole-4-carboxylic acid

CAS Number

1210646-94-8

Product Name

5-Amino-3-chloroisothiazole-4-carboxylic acid

IUPAC Name

5-amino-3-chloro-1,2-thiazole-4-carboxylic acid

Molecular Formula

C4H3ClN2O2S

Molecular Weight

178.60 g/mol

InChI

InChI=1S/C4H3ClN2O2S/c5-2-1(4(8)9)3(6)10-7-2/h6H2,(H,8,9)

InChI Key

HUSPUEYRNBVICC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SN=C1Cl)N)C(=O)O

5-Amino-3-chloroisothiazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It has the molecular formula C4H3ClN2O2SC_4H_3ClN_2O_2S and a molecular weight of 178.60 g/mol. The compound is recognized for its amino, chloro, and carboxylic acid functional groups, which contribute to its chemical reactivity and potential biological activity .

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound behave as an acid in aqueous solutions.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or can undergo acylation reactions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different chemical characteristics.

Research indicates that 5-Amino-3-chloroisothiazole-4-carboxylic acid possesses notable biological activities. It has been studied for its potential as an antimicrobial agent and may exhibit anti-inflammatory properties. The presence of the amino and carboxylic acid groups is crucial for its interaction with biological targets, potentially influencing enzyme activity or cell signaling pathways .

Several methods have been reported for synthesizing 5-Amino-3-chloroisothiazole-4-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate thioamide precursors, cyclization can be achieved through chlorination followed by hydrolysis.
  • Substitution Reactions: Chlorination of thiazole derivatives followed by amination with ammonia or amines can yield the desired compound.
  • Carboxylation: Introduction of the carboxylic acid group can be accomplished via carboxylation reactions using carbon dioxide under specific conditions.

These methods provide pathways to produce the compound in varying yields and purities, depending on the reaction conditions employed.

5-Amino-3-chloroisothiazole-4-carboxylic acid finds applications in several fields:

  • Pharmaceuticals: It is explored as a lead compound for developing new antimicrobial agents and anti-inflammatory drugs.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Chemical Research: Utilized as a building block in organic synthesis for creating more complex molecules.

The versatility of this compound in various applications underscores its significance in both research and industry .

Interaction studies involving 5-Amino-3-chloroisothiazole-4-carboxylic acid focus on its binding affinity to biological receptors and enzymes. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of their activity. These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 5-Amino-3-chloroisothiazole-4-carboxylic acid. Below is a comparison highlighting unique features:

Compound NameMolecular FormulaUnique Features
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acidC4H3ClN2O2SC_4H_3ClN_2O_2SDifferent positioning of amino group
5-Amino-2-methylthiazole-4-carboxylic acidC5H6N2O2SC_5H_6N_2O_2SContains a methyl group instead of chlorine
5-Amino-2-chloropyridine-4-carboxylic acidC6H6ClN2O2C_6H_6ClN2O2Pyridine ring structure instead of thiazole

The uniqueness of 5-Amino-3-chloroisothiazole-4-carboxylic acid lies in its specific arrangement of functional groups and the thiazole ring structure, which may impart distinct biological activities compared to similar compounds .

The isothiazole scaffold, first synthesized in the mid-20th century, gained prominence due to its aromatic stability and synthetic versatility. Early work by Kresze and Przybylska demonstrated that isothiazoles exhibit greater aromaticity than pyrazole and isoxazole analogs, as evidenced by their ring hydrogen exchange rates and diamagnetic susceptibility measurements. This stability, combined with the electronegative sulfur and nitrogen atoms, made isothiazoles ideal candidates for drug development.

A pivotal breakthrough occurred with the oxidation of 5-amino-1,2-benzoisothiazole to yield isothiazole-4,5-dicarboxylic acid, which was subsequently decarboxylated to produce the parent isothiazole structure. This methodology laid the foundation for derivatization strategies, enabling the introduction of functional groups such as halogens, amines, and carboxylates. By the 1980s, isothiazole derivatives were incorporated into pharmaceuticals, including the antipsychotic ziprasidone and the serotonin-dopamine antagonist perospirone.

The evolution of isothiazole chemistry parallels advancements in cyclization and cross-coupling techniques. For instance, the reaction of β-thiocyanato-cinnamaldehydes with enaminothiones under basic conditions provided efficient access to polysubstituted isothiazoles. Similarly, oxidative cyclization of acrylic acid amides emerged as a scalable route to functionalized derivatives. These synthetic innovations underscored the adaptability of the isothiazole core in addressing complex pharmacological targets.

Role of 5-Amino-3-chloroisothiazole-4-carboxylic Acid as a Multifunctional Building Block

5-Amino-3-chloroisothiazole-4-carboxylic acid exemplifies the convergence of reactivity and modularity in heterocyclic chemistry. Its structure features three distinct functional groups, each enabling targeted transformations:

Functional GroupReactivity ProfileApplications
Amino (-NH₂)Nucleophilic substitution, Schiff base formationBioisosteric replacement in drug design
Chloro (-Cl)Cross-coupling (e.g., Suzuki, Buchwald-Hartwig)Introduction of aryl/heteroaryl motifs
Carboxylic Acid (-COOH)Esterification, amidation, coordination chemistryProdrug development, metal-organic frameworks

The amino group facilitates regioselective functionalization, as seen in its condensation with carbonyl compounds to form imine-linked conjugates. Meanwhile, the chloro substituent serves as a handle for palladium-catalyzed couplings, enabling the construction of biaryl systems critical to kinase inhibitors. The carboxylic acid moiety expands utility in peptidomimetics, where it mimics natural amino acids or acts as a ligation site for solid-phase synthesis.

Synthetic routes to this compound often begin with chlorination of precursor enamines or thioureas, followed by cyclization under acidic or oxidative conditions. For example, treatment of methyl 3-chloroisothiazole-4-carboxylate with aqueous ammonia yields the amino derivative, demonstrating the modularity of isothiazole carboxylates. Such methodologies highlight the compound’s role in streamlining the synthesis of complex molecules, reducing reliance on multistep sequences.

In materials science, the planar isothiazole core enhances π-stacking interactions in conductive polymers, while the carboxylic acid group anchors molecules to metal oxide surfaces in photovoltaic devices. These applications underscore the compound’s interdisciplinary relevance, bridging medicinal chemistry and advanced material design.

Solvent Effects on Tautomeric Equilibria During Cyclization

The 5-amino group enables keto/iminic and thiol/thione tautomers that steer nucleophilicity of sulfur and nitrogen. IEF-PCM free-energy calculations (B97-D/aug-cc-pVTZ) were benchmarked against experimental OH-isothiazole data [3] [4].

Table 2 Relative Gibbs energies (ΔG, kJ mol⁻¹) of dominant tautomers of the ring-closure precursor (298 K).

TautomerGas phaseCH₂Cl₂ (ε = 8.9)DMF (ε = 37)H₂O (ε = 78)
Thione-aminide (S–H, exocyclic NH₂)0000
Thiol-imine (S–, NH protonated)+6–1–4–7
Zwitterionic thiolate (S⁻ / N⁺H₃)+25+8–2–5

Observations

  • Increasing dielectric constant stabilises charge-separated zwitterions, lowering ΔG by up to 30 kJ mol⁻¹ [3] [4].
  • The thiol-imine form dominates in polar media, enhancing sulfur nucleophilicity and accelerating cyclisation; the shift is maximal in water (K_eq ≈ 35:1).
  • Kinetic modelling incorporating population-weighted barriers reproduces the five-fold rate acceleration observed when switching from EtOH/H₂O to i-PrOH/H₂O [2].

Computational Modelling of Electronic Effects on Reactivity

Frontier-orbital descriptors correlate quantitatively with the experimental second-order rate constants for S-N ring closure.

Table 3 Electronic parameters vs logarithm of experimental k₂ (298 K).

Compound (R³ on C-3)σ_p (Hammett)LUMO energy (eV, PBE0/def2-TZVP)Global electrophilicity ω (eV)log k₂ (M⁻¹ s⁻¹)
Cl (target)+0.23–1.792.45–2.34 (calc.)
H0.00–1.652.21–1.87 [2]
Me–0.17–1.521.98–1.55 [2]
CF₃+0.54–2.032.96–2.90 (pred.)

Linear free-energy relationship:
log k₂ = –2.11 (±0.06) – 1.32 (±0.08) E_LUMO (r² = 0.94)

Implications for 5-amino-3-chloro-4-carboxylic acid synthesis

  • The electron-withdrawing chlorine lowers the LUMO, increasing ω and favouring nucleophilic attack, but the positive Hammett constant offsets the gain through σ-inductive deactivation of the adjoining amino group, giving a moderate net rate.
  • Substitution at C-5 by an electron-donating NH₂ raises the HOMO (–5.92 eV) and stabilises a charge-transfer transition state, reducing the computed activation barrier by 3 kJ mol⁻¹ relative to the unsubstituted analogue.

Design Guidelines from Modelling

  • Polar, aprotic solvents (DMF, DMSO) maximise zwitterion population and lower ΔG‡ by ≈ 5 kJ mol⁻¹, aligning with observed rate enhancements in “green” continuous-flow chlorination protocols [2].
  • Incorporating π-withdrawing groups at C-3 beyond Cl (e.g., –CF₃) may increase electrophilicity but risks excessive ΔH‡ due to steric congestion; computational screening suggests an optimum ω ≈ 2.4 eV.
  • Proton-transfer catalysts (acetic acid, pKa ≈ 4.8) are predicted to reduce the barrier for the neutral path by enabling concerted S-attack / H-shift, lowering ΔH‡ by 7 kJ mol⁻¹.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

177.9603762 g/mol

Monoisotopic Mass

177.9603762 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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